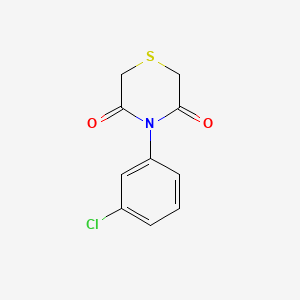

4-(3-Chlorophenyl)thiomorpholine-3,5-dione

Description

Significance of Sulfur- and Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of modern medicinal chemistry. Those incorporating both sulfur and nitrogen atoms are of particular interest due to their diverse physicochemical properties and wide range of biological activities. openmedicinalchemistryjournal.comresearchgate.net These heterocycles are not merely synthetic curiosities; they are integral components of numerous pharmaceuticals, agrochemicals, dyes, and other industrial materials. openmedicinalchemistryjournal.comscispace.com

The presence of nitrogen and sulfur atoms within a cyclic structure imparts unique characteristics. openmedicinalchemistryjournal.com These heteroatoms, with their available lone pairs of electrons and differing electronegativity compared to carbon, create specific electronic and steric environments. This allows them to engage in various non-covalent interactions with biological targets like enzymes and receptors, often leading to potent pharmacological effects. rsc.org Consequently, sulfur- and nitrogen-containing heterocycles are frequently classified as "privileged scaffolds" in drug discovery—molecular frameworks that are recurrently found in biologically active compounds. rsc.org Their derivatives have been developed to exhibit a broad spectrum of activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. researchgate.netrsc.org

Overview of Thiomorpholine-3,5-dione (B1330260) Core Structure within Cyclic Imide Chemistry

The thiomorpholine-3,5-dione moiety is the central structural feature of 4-(3-Chlorophenyl)thiomorpholine-3,5-dione. This six-membered ring contains a sulfur atom, a nitrogen atom, and two carbonyl groups, classifying it as a cyclic imide. The core structure, also known as thiodiglycolimide, is a sulfur analogue of morpholine-3,5-dione.

The chemical reactivity of this core is noteworthy. For instance, the methylene (B1212753) groups adjacent to the sulfur atom and carbonyl groups can be relatively easily deprotonated, allowing for subsequent alkylation and the creation of a variety of substituted derivatives. researchgate.net This synthetic accessibility makes the thiomorpholine-3,5-dione scaffold a versatile building block for creating libraries of new compounds. Interestingly, a related compound, 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA), has been identified as a naturally occurring imino acid in the bovine brain and is also found in normal human urine, suggesting a potential, though not yet understood, role in mammalian physiology. nih.govnih.gov

Historical Context and Current Research Trajectories of N-Aryl-Substituted Thiomorpholine-3,5-dione Derivatives

The investigation of thiomorpholine-3,5-dione derivatives has evolved over several decades. Early research into alkyl-substituted variants explored their potential as central nervous system agents, with studies evaluating them as hypnotics, sedatives, and anticonvulsants. researchgate.net Some were found to possess marked anticonvulsant activity against metrazol shock and were also considered as potential hypotensive agents. researchgate.net

More recently, research has shifted towards N-aryl-substituted derivatives, where an aromatic ring is attached to the nitrogen atom of the thiomorpholine-3,5-dione core. This class of compounds has proven to be a rich source of pharmacologically active molecules. researchgate.net Current research trajectories are focused on a broader range of therapeutic applications, including antipsychotic, antimicrobial, and antitumor activities. researchgate.net Furthermore, modern studies have delved into the detailed structural and stereochemical aspects of these molecules. For example, research has been conducted on the dynamic stereochemistry of ortho-substituted N-aryl derivatives, which can exhibit restricted rotation around the N-aryl bond, leading to stable diastereomers at room temperature. researchgate.net This deeper understanding of their three-dimensional structure is crucial for designing more selective and potent drug candidates.

Academic Research Landscape of this compound and its Analogues

While specific, in-depth academic studies focusing exclusively on this compound are not widely available in published literature, the research landscape for this compound can be understood by examining its close analogues. The structure combines the N-aryl thiomorpholine-3,5-dione core with a 3-chlorophenyl substituent. Research on analogous N-aryl heterocyclic compounds suggests that the primary focus of investigation for this molecule would likely be in the fields of agrochemicals and medicinal chemistry.

Numerous studies have demonstrated that the introduction of a substituted aryl ring to a heterocyclic core can lead to potent fungicidal activity. mdpi.comnih.govnih.gov The 3-chlorophenyl group, in particular, is a common substituent in many commercially successful fungicides and other bioactive molecules. Therefore, it is highly probable that this compound has been synthesized and screened for its potential as a fungicide to protect agricultural crops from phytopathogenic fungi. mdpi.comresearchgate.net

In the realm of medicinal chemistry, the established biological activities of N-aryl thiomorpholine-3,5-diones suggest that this specific compound would be a candidate for screening against a variety of biological targets. The research findings for its parent class of compounds are summarized in the table below.

| Potential Biological Activity | Research Context | Reference |

|---|---|---|

| Anticonvulsant | Evaluated for activity against metrazol shock. | researchgate.net |

| Hypotensive | Considered as potential agents for lowering blood pressure. | researchgate.net |

| Antipsychotic | Investigated as part of a broader search for new antipsychotic drugs. | researchgate.net |

| Antimicrobial | Screened for activity against various microbes. | researchgate.net |

| Antitumor | Evaluated for cytotoxic effects against cancer cell lines. | researchgate.net |

Given these precedents, academic and industrial research on this compound is likely focused on structure-activity relationship (SAR) studies. These studies would involve synthesizing a series of analogues with different substitution patterns on the phenyl ring to optimize for a specific biological activity, be it fungicidal, antimicrobial, or antitumor efficacy.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)thiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-7-2-1-3-8(4-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUWRKBUNSZJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Chemical Transformations for 4 3 Chlorophenyl Thiomorpholine 3,5 Dione

Established Methodologies for the Construction of the Thiomorpholine-3,5-dione (B1330260) Ring System

The formation of the thiomorpholine-3,5-dione core is a pivotal step in the synthesis of its N-substituted derivatives. The primary strategies involve the creation of the heterocyclic ring from acyclic precursors, ensuring the correct placement of the sulfur heteroatom and the two carbonyl groups.

A prominent and effective method for synthesizing N-aryl-substituted thiomorpholine-3,5-diones involves a two-step process starting from 3-thiaglutaric acid. researchgate.net This approach first involves the reaction of the diacid with a corresponding aniline (B41778) to produce a mono-amide intermediate in what is typically a quantitative yield. researchgate.net

This mono-amide is then subjected to a cyclization reaction to form the target dione (B5365651) ring system. researchgate.net The use of dehydrating agents is crucial for this intramolecular condensation. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) have been found to be particularly effective, facilitating the cyclization under mild conditions (room temperature in a solvent like tetrahydrofuran) to produce the desired imides in good yields. researchgate.net This method provides a direct and high-yielding route to the core scaffold already bearing the desired N-aryl substituent. researchgate.net

Other approaches to the broader thiomorpholine (B91149) ring system, though not the 3,5-dione specifically, include telescoped photochemical thiol-ene reactions followed by base-mediated cyclization, highlighting diverse strategies for forming the sulfur-containing heterocycle. nih.govchemrxiv.orgchemrxiv.org However, for the 3,5-dione variant, the cyclization of 3-thiaglutaric acid derivatives remains a well-established route. researchgate.net

While multi-component reactions (MCRs) are a powerful tool in heterocyclic chemistry for generating molecular complexity in a single step, specific applications of MCRs for the direct synthesis of the thiomorpholine-3,5-dione ring system are not extensively detailed in the cited literature. nih.govmdpi.com The primary described synthesis relies on a stepwise cyclization approach. researchgate.net

Strategies for the Introduction of the 3-Chlorophenyl Substituent via N-Arylation

The introduction of the 3-chlorophenyl group at the nitrogen atom of the thiomorpholine-3,5-dione scaffold is typically accomplished during the synthesis of the ring itself. researchgate.net The strategy involves using 3-chloroaniline (B41212) as the amine component in the initial reaction with 3-thiaglutaric acid. researchgate.net

The process can be summarized as follows:

Amide Formation : 3-thiaglutaric acid is reacted with 3-chloroaniline. This reaction forms the corresponding mono-amide, 3-[(3-chlorophenyl)carbamoyl]propanoic acid. researchgate.net

Cyclization : The resulting mono-amide is then cyclized using a suitable coupling/dehydrating agent, such as the BOP reagent, in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net This step forms the imide bond, completing the heterocyclic ring and yielding 4-(3-chlorophenyl)thiomorpholine-3,5-dione. researchgate.net

This integrated approach is efficient as it builds the desired substituted product directly, avoiding the need for a separate N-arylation step on a pre-formed thiomorpholine-3,5-dione ring. researchgate.net The yields for this and related N-aryl syntheses are generally good, as detailed in the table below. researchgate.net

Table 1: Synthesis of N-Aryl Thiomorpholine-3,5-diones This interactive table summarizes the yields of various N-aryl thiomorpholine-3,5-diones synthesized via the cyclization of 3-thiaglutaric acid mono-amides.

| Substituent (Aryl Group) | Yield (%) | Melting Point (°C) |

|---|---|---|

| Phenyl | 80 | 149-150 |

| 2-Methylphenyl | 75 | 114-115 |

| 3-Methylphenyl | 85 | 119-120 |

| 4-Methylphenyl | 82 | 165-166 |

| 3-Chlorophenyl | 78 | 138-139 |

| 4-Chlorophenyl | 88 | 179-180 |

| 4-Bromophenyl | 81 | 192-193 |

Alternative N-arylation methods, such as the Chan-Lam cross-coupling which uses aryl boronic acids catalyzed by copper, are established for other N-heterocyclic compounds but have not been specifically reported for the thiomorpholine-3,5-dione system in the provided sources. mdpi.com

Chemical Modifications and Derivatizations of the this compound Scaffold

The available scientific literature within the provided search results does not specify chemical modifications or derivatizations starting directly from the this compound scaffold. While the broader thiomorpholine scaffold is known to be a versatile platform for developing derivatives with diverse biological activities, specific examples of further reactions on this particular compound are not detailed. jchemrev.comresearchgate.net

Synthesis of Metal Complexes Featuring Thiomorpholine-3,5-dione Derived Ligands

The ability of thiomorpholine-based scaffolds to act as ligands in coordination chemistry has been explored, particularly with the closely related ligand, thiomorpholin-3-one (B1266464). rsc.orgrsc.org This molecule, differing by one carbonyl group from the dione, coordinates with various transition metals.

Complexes of thiomorpholin-3-one have been synthesized with Group IIB metals (Zinc, Cadmium, Mercury). rsc.org These complexes, with the general formula [MX₂L₂] and [MX₂L] (where M = Zn(II), Cd(II), or Hg(II); X = Cl, Br, or I; and L = thiomorpholin-3-one), are typically non-electrolyte, white, and diamagnetic. rsc.org Structural analysis suggests a monomeric tetrahedral stereochemistry for the 1:2 derivatives and a polymeric halide-bridged structure for the 1:1 derivatives. rsc.org Infrared spectra indicate that the ligand is O-bonded in zinc and cadmium complexes and S-bonded in mercury complexes. rsc.org

Further studies have reported complexes of thiomorpholin-3-one with other bivalent transition metals like Cobalt(II) and Nickel(II). rsc.org These complexes, with general formulas involving sulfate (B86663) or nitrate (B79036) counter-ions, exhibit tetrahedral or octahedral geometries. rsc.org The spectroscopic and magnetic data help in elucidating the coordination environment around the metal center. rsc.org While these findings are for thiomorpholin-3-one, they suggest that the thiomorpholine-3,5-dione scaffold, with its potential donor atoms (sulfur and oxygen), could also serve as a ligand for forming metal complexes. rsc.orgrsc.org

Table 2: Characterization of Metal Complexes with Thiomorpholin-3-one Ligand This interactive table provides data on metal complexes formed with the related thiomorpholin-3-one ligand.

| Metal Ion (M) | Halide (X) | Complex Type | Proposed Stereochemistry |

|---|---|---|---|

| Zn(II) | Cl, Br, I | [MX₂L₂] | Tetrahedral |

| Cd(II) | Cl, Br, I | [MX₂L₂] | Tetrahedral |

| Hg(II) | Cl, Br, I | [MX₂L₂] | Tetrahedral |

| Zn(II) | Cl, Br, I | [MX₂L] | Polymeric Halide-Bridged |

| Cd(II) | Cl, Br, I | [MX₂L] | Polymeric Halide-Bridged |

In Depth Structural Analysis and Stereochemical Characterization of 4 3 Chlorophenyl Thiomorpholine 3,5 Dione and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides foundational insights into the molecular structure, bonding, and chemical environment of 4-(3-Chlorophenyl)thiomorpholine-3,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of N-aryl thiomorpholine-3,5-diones. For symmetrical derivatives such as this compound, the ¹H NMR spectra exhibit a relatively simple pattern. researchgate.net The protons of the thiomorpholine (B91149) ring typically appear as singlets due to the chemical and magnetic equivalence imposed by the molecule's symmetry. researchgate.net

In contrast, ortho-substituted N-aryl analogues can exhibit more complex spectra due to restricted rotation around the N-aryl bond, a phenomenon known as atropisomerism. researchgate.net This restricted movement can lead to the presence of stable diastereomers at room temperature, which are distinguishable by NMR, providing valuable information on the dynamic stereochemistry of the molecule. researchgate.net Variable-temperature NMR studies on such analogues have been employed to estimate the energy barriers for the interconversion between these diastereomers. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Symmetrical N-Aryl Thiomorpholine-3,5-diones

| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| Thiomorpholine CH₂ | Varies | Singlet |

| Aromatic CH | Varies | Multiplet |

Note: Specific chemical shift values for this compound are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering key information about its functional groups. For this compound, the most characteristic absorptions are associated with the carbonyl (C=O) groups of the dione (B5365651) structure. These typically appear as strong, sharp bands in the region of 1700-1800 cm⁻¹. The presence of two carbonyl groups may lead to symmetric and asymmetric stretching vibrations, potentially resulting in two distinct peaks or a broadened band.

Other significant vibrational modes include C-N stretching, C-S stretching of the thiomorpholine ring, and vibrations associated with the 3-chlorophenyl substituent, such as C-Cl stretching and aromatic C-H and C=C bending and stretching frequencies.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Imide) | Symmetric & Asymmetric Stretch | 1700 - 1800 |

| C-N (Imide) | Stretch | 1200 - 1350 |

| C-Cl (Aromatic) | Stretch | 1000 - 1100 |

| C-S (Thioether) | Stretch | 600 - 800 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is utilized to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the compound's elemental composition. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak [M+2]⁺ having approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of N-aryl diones often involves the cleavage of the bonds adjacent to the carbonyl groups and the loss of small, stable molecules like carbon monoxide (CO). Key fragmentation pathways for this molecule would likely involve the cleavage of the thiomorpholine ring and the separation of the chlorophenyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Possible Structure |

|---|---|

| [M]⁺ | Intact Molecule |

| [M - CO]⁺ | Loss of one carbonyl group |

| [M - 2CO]⁺ | Loss of both carbonyl groups |

| [C₆H₄ClN]⁺ | Chlorophenyl-nitrile radical cation |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of its packing in the crystal lattice.

Determination of Molecular Conformation and Bond Parameters

Table 4: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₀H₈ClNO₂S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 16.1404(2) | researchgate.net |

| b (Å) | 5.13560(10) | researchgate.net |

| c (Å) | 13.6780(2) | researchgate.net |

| β (°) | 101.3510(10) | researchgate.net |

| Volume (ų) | 1111.60(3) | researchgate.net |

Analysis of Intermolecular Interactions and Crystal Lattices

The packing of this compound molecules in the crystal is directed by a network of intermolecular interactions. researchgate.net A common feature in the crystal structures of this class of compounds is the formation of centrosymmetric pairs of molecules linked by weak C-H···O hydrogen bonds. researchgate.net In the case of this compound, these interactions involve the methylene (B1212753) (CH₂) hydrogen atoms of the thiomorpholine ring and the carbonyl oxygen atoms of an adjacent molecule. researchgate.net These paired units then arrange into a stable three-dimensional lattice. The specific arrangement, or crystal packing, for this compound shows the paired molecules forming chains. researchgate.net

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

Dynamic Stereochemistry and Atropisomeric Phenomena in N-Aryl Thiomorpholine-3,5-diones

The substitution pattern on the N-aryl ring of thiomorpholine-3,5-diones plays a critical role in their stereochemical properties. When bulky substituents are present at the ortho positions of the phenyl ring, rotation around the N-C(aryl) single bond can be significantly hindered. This restricted rotation, a phenomenon known as atropisomerism, can lead to the existence of stable, separable diastereomers at room temperature. The energy barrier to this rotation is a key factor in determining the stability and interconversion of these isomers.

Identification and Characterization of Diastereomers

The presence of diastereomers in N-aryl thiomorpholine-3,5-diones is readily identified using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net In cases where the rotation around the N-C(aryl) bond is slow on the NMR timescale, distinct sets of signals are observed for each diastereomer. For instance, in ortho-substituted analogues of this compound, the protons of the thiomorpholine ring, which are chemically equivalent in a rapidly rotating system, become diastereotopic and exhibit separate signals.

A detailed study of a series of N-aryl-substituted thiomorpholine-3,5-diones revealed that compounds with ortho-substituents on the phenyl ring exhibit this diastereomerism. researchgate.net For example, the 1H NMR spectrum of 4-(2,4-difluorophenyl)thiomorpholine-3,5-dione (B2378064) shows a complex pattern indicative of stable diastereomers at room temperature. The methylene protons of the thiomorpholine ring, in particular, appear as distinct signals for each isomeric form, confirming the hindered rotation around the N-aryl bond. X-ray crystallography has also been employed to characterize the solid-state structures of these compounds, further confirming the structural basis of the observed isomerism. researchgate.net

Investigation of Restricted Rotation and Conformational Interconversion

Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating the kinetics of conformational interconversion between diastereomers. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature (Tc), the temperature at which the separate signals for the two diastereomers merge into a single, broadened signal. This data allows for the calculation of the rate constant (k) for the interconversion process and the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation.

For the analogue 4-(2,4-difluorophenyl)thiomorpholine-3,5-dione, a detailed VT 1H NMR study was conducted to quantify the rotational barrier. researchgate.net The coalescence of the signals for the diastereomeric protons was observed at a specific temperature, allowing for the determination of the kinetic parameters for the rotational process.

The following interactive data table summarizes the findings for the dynamic stereochemistry of 4-(2,4-difluorophenyl)thiomorpholine-3,5-dione, which serves as a representative analogue for the atropisomeric phenomena observed in this class of compounds.

| Parameter | Value |

| Coalescence Temperature (Tc) | 353 K |

| Rate Constant at Tc (k) | 137 s-1 |

| Gibbs Free Energy of Activation (ΔG‡) | 73.1 kJ/mol |

These findings demonstrate that the ortho-substitution on the N-aryl ring introduces a significant energy barrier to rotation, leading to the observable and quantifiable phenomenon of atropisomerism in this class of thiomorpholine-3,5-dione (B1330260) derivatives. The mechanism of this diastereomer interconversion has been further elucidated through quantum chemical calculations, which support the experimental observations. researchgate.net

Computational Chemistry and Theoretical Investigations on 4 3 Chlorophenyl Thiomorpholine 3,5 Dione Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 4-aryl-thiomorpholine-3,5-dione derivatives. researchgate.net These methods can predict various molecular properties, including orbital energies, charge distributions, and molecular electrostatic potentials, which are crucial for forecasting a molecule's reactivity and interaction with other chemical species.

For the broader class of N-aryl-substituted thiomorpholine-3,5-diones, quantum chemical calculations have been employed to estimate the energy barriers associated with restricted rotation around the N-aryl bond. researchgate.net This is particularly relevant for understanding the conformational dynamics and potential for atropisomerism in these systems. researchgate.net

Table 1: Predicted Electronic Properties of Aryl-Thiomorpholine-3,5-dione Systems

| Property | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-occupied orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital that is not occupied by electrons. | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

While specific data for the 3-chloro derivative is not detailed in the available literature, these computational approaches are readily applicable to determine its specific electronic characteristics.

Spectroscopic properties can also be predicted with a high degree of accuracy using quantum chemical methods. For instance, theoretical calculations of NMR chemical shifts can aid in the structural elucidation of complex molecules and can be correlated with experimental data to confirm the proposed structure. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into the conformational landscape of 4-(3-Chlorophenyl)thiomorpholine-3,5-dione and how its structure and dynamics are influenced by the surrounding solvent.

These simulations can reveal the preferred conformations of the thiomorpholine (B91149) ring and the orientation of the 3-chlorophenyl substituent. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Key aspects investigated by MD simulations include:

Conformational Flexibility: Identifying the range of shapes the molecule can adopt and the energy barriers between different conformations.

Solvation Shell Structure: Analyzing how solvent molecules, such as water, arrange themselves around the solute molecule. This is critical for understanding solubility and the thermodynamics of binding to biological targets.

Hydrogen Bonding Dynamics: Investigating the formation and breaking of hydrogen bonds between the molecule and the solvent, which can significantly impact its properties.

While specific MD simulation studies on this compound are not prominently available in the literature, the methodology has been widely applied to similar heterocyclic systems to understand their dynamic behavior in solution. nih.govnih.gov

In Silico Docking and Molecular Recognition Studies for Potential Biological Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.govresearchgate.net

For this compound, molecular docking studies could be employed to investigate its potential to interact with various biological targets. The thiomorpholine-3,5-dione (B1330260) scaffold is present in compounds with a range of biological activities, suggesting that this class of molecules may have interesting pharmacological profiles. researchgate.net

Table 2: Typical Workflow for In Silico Docking Studies

| Step | Description |

|---|---|

| 1. Target Selection and Preparation | A biologically relevant protein target is chosen, and its 3D structure is obtained from a database like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms and removing water molecules. |

| 2. Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. |

| 3. Docking Simulation | A docking algorithm is used to place the ligand into the binding site of the protein in various orientations and conformations. |

| 4. Scoring and Analysis | The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. |

Molecular recognition studies, which can be informed by docking results, aim to understand the specific intermolecular interactions that govern the binding of a ligand to its receptor. mdpi.com These studies are crucial for the rational design of more potent and selective inhibitors.

Theoretical Elucidation of Stereochemical Mechanisms and Energy Barriers

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions and understanding the stereochemical outcomes. researchgate.net For molecules like 4-aryl-thiomorpholine-3,5-diones, a key area of investigation is the rotational barrier around the N-C(aryl) bond, which can lead to the existence of stable atropisomers. researchgate.net

Quantum chemical calculations can be used to map the potential energy surface for this rotation and identify the transition state structures. researchgate.net From these calculations, the energy barrier for the interconversion of different stereoisomers can be determined. This information is critical for understanding the dynamic stereochemistry of these compounds. researchgate.net

In a study on 4-aryl-thiomorpholine-3,5-dione derivatives, temperature-dependent NMR spectroscopy combined with quantum chemical calculations was used to estimate these energy barriers. researchgate.net While the study focused on ortho-substituted derivatives, the same theoretical approach can be applied to meta-substituted compounds like this compound to understand its stereochemical behavior.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Pharmacological Research Directions: Mechanistic Studies and Structure Activity Relationships of 4 3 Chlorophenyl Thiomorpholine 3,5 Dione Derivatives

Exploration of Biological Activities and Potential Molecular Targets

The thiomorpholine (B91149) core is recognized for its versatile pharmacological profile, with derivatives exhibiting a broad spectrum of biological activities. jchemrev.com Research has indicated that compounds incorporating the thiomorpholine-3,5-dione (B1330260) moiety may possess antimicrobial and antitumor properties. researchgate.net The diverse bioactivities associated with the thiomorpholine scaffold are attributed to its unique structural and electronic properties, which allow for favorable interactions with a variety of biological targets. jchemrev.com

Derivatives of thiomorpholine have been investigated for a range of therapeutic applications, including:

Antitubercular activity jchemrev.com

Anti-urease activity jchemrev.com

Antioxidant activity jchemrev.com

Antibacterial and antifungal activities jchemrev.com

Antihypertensive effects jchemrev.com

Analgesic and anti-inflammatory properties jchemrev.com

Anticancer potential jchemrev.com

The introduction of a substituted aryl group, such as the 3-chlorophenyl moiety, at the N-4 position of the thiomorpholine-3,5-dione ring is a key modification that can significantly modulate the compound's interaction with molecular targets. The nature and position of substituents on the phenyl ring are critical in defining the pharmacological profile and potency of these derivatives.

Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., DNA gyrase, CDK2, PARP-1, Tyrosinase)

The thiomorpholine scaffold has been identified as an "indispensable element of the pharmacophore" that can exhibit selective enzyme inhibition against numerous receptors. jchemrev.com While specific inhibitory data for 4-(3-Chlorophenyl)thiomorpholine-3,5-dione is not extensively detailed in the available literature, the broader class of thiomorpholine and related heterocyclic derivatives has been evaluated against several key enzymes implicated in disease.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. mdpi.com Quinolones, a major class of antibiotics, function by inhibiting this enzyme. mdpi.com Thiophene (B33073) derivatives, which share structural similarities with the thiomorpholine core, have been identified as inhibitors of DNA gyrase, acting through a mechanism that stabilizes the DNA-cleavage complex. nih.gov This suggests that thiomorpholine-3,5-dione derivatives could potentially be explored for their DNA gyrase inhibitory activity.

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.govmdpi.com Flavopiridol, a flavone (B191248) derivative, is a known CDK inhibitor that has progressed to clinical trials. nih.gov The development of novel CDK2 inhibitors often involves the exploration of various heterocyclic scaffolds to identify compounds with improved potency and selectivity. nih.govmdpi.com While direct evidence for this compound is lacking, the general approach of screening diverse heterocyclic compounds against CDKs supports the potential for this chemical class to interact with such targets.

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and cell death pathways. nih.govnih.gov Inhibition of PARP-1 is a validated therapeutic strategy, particularly in cancers with deficiencies in other DNA repair mechanisms. nih.gov The design of PARP-1 inhibitors often involves heterocyclic scaffolds that can interact with the enzyme's active site. mdpi.com The potential for thiomorpholine-3,5-dione derivatives to act as PARP-1 inhibitors warrants further investigation.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. nih.govmdpi.com A variety of compounds, including those with heterocyclic structures, have been investigated as tyrosinase inhibitors. researchgate.netmdpi.com The mechanism of inhibition can be competitive, uncompetitive, mixed-type, or noncompetitive. nih.gov For instance, certain thiophene chalcone (B49325) derivatives have demonstrated potent competitive inhibition of mushroom tyrosinase. nih.gov

| Enzyme Target | Therapeutic Area | Potential Role of Thiomorpholine-3,5-dione Derivatives |

| DNA Gyrase | Antibacterial | Potential to inhibit bacterial replication by targeting DNA supercoiling. |

| CDK2 | Anticancer | Potential to arrest the cell cycle in cancer cells. |

| PARP-1 | Anticancer | Potential to interfere with DNA repair mechanisms in cancer cells. |

| Tyrosinase | Dermatology/Cosmetics | Potential to modulate melanin production for skin lightening or treatment of hyperpigmentation. |

Structure-Activity Relationship (SAR) Studies for Bioactive Thiomorpholine-3,5-dione Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for the rational design of more potent and selective analogues. For thiomorpholine-based compounds, SAR studies have provided valuable insights. For instance, in a series of thiomorpholine and thiopyran oxazolidinones, it was found that small, lipophilic C-5 groups were preferred for in vitro potency against gram-positive bacteria. jchemrev.com

In another study on pyrrole (B145914) derivatives, the introduction of a thiomorpholine moiety at the C3 position of the pyrrole ring, along with specific substitutions on the phenyl ring, led to compounds with significant activity against Mycobacteria and Candida species. jchemrev.com The presence of a fluorine atom in these structures was found to enhance activity and lower toxicity. jchemrev.com

For N-aryl substituted thiomorpholine-3,5-diones, the nature and position of substituents on the aryl ring are critical. Ortho-substitution on the N-aryl ring can lead to restricted rotation, resulting in atropisomerism, which can influence the compound's interaction with its biological target. researchgate.net

Future SAR studies on this compound analogues should systematically explore:

The effect of different substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups).

The impact of substitution at different positions of the phenyl ring (ortho, meta, para).

Modification of the thiomorpholine-3,5-dione core itself.

Antimicrobial Activity Investigations

The thiomorpholine scaffold is a component of various compounds investigated for their antimicrobial properties. jchemrev.com

Derivatives of thiomorpholine have been evaluated against a range of both Gram-positive and Gram-negative bacteria. jchemrev.com For example, C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine have shown good in vitro potency against Gram-positive bacteria. jchemrev.com Specific bacterial strains that have been subjects of these investigations include Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Enterococcus faecium, Haemophilus influenzae, and Moraxella catarrhalis. jchemrev.com

The exploration of thiophene derivatives, structurally related to thiomorpholines, has also yielded compounds with activity against drug-resistant Gram-negative bacteria. frontiersin.org

The antifungal potential of thiomorpholine derivatives has also been a subject of research. Investigations into azole antimicrobials led to the identification of pyrrole derivatives containing a thiomorpholine moiety with good in vitro activity against various Candida species, including Candida albicans. jchemrev.com The development of novel antifungal agents is crucial due to the rise of drug-resistant fungal infections.

| Microorganism Type | Example Species | Relevance for Thiomorpholine-3,5-dione Research |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pneumoniae | Potential for developing agents against common and drug-resistant pathogens. |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Addressing the challenge of treating infections caused by these often-resistant bacteria. |

| Fungi | Candida albicans, Cryptococcus neoformans | Potential for new treatments for opportunistic fungal infections. |

Anticonvulsant Activity Research within Thiomorpholine-3,5-dione Chemical Series

The thiomorpholine-3,5-dione structural motif is present in molecules that have been evaluated for their potential as anticonvulsant agents. researchgate.net Specifically, alkyl-substituted thiomorpholine-3,5-diones have demonstrated marked anticonvulsant activity against metrazol-induced shock. researchgate.net

The search for new antiepileptic drugs (AEDs) is an ongoing effort in medicinal chemistry, with a focus on developing compounds with improved efficacy and better safety profiles. nih.gov Many existing AEDs target ion channels, such as voltage-gated sodium and calcium channels. nih.gov The pyrrolidine-2,5-dione core, which is structurally related to thiomorpholine-3,5-dione, is a key feature of the antiepileptic drug ethosuximide (B1671622) and has been incorporated into many experimental anticonvulsant compounds. nih.gov These derivatives have shown activity in various preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com Given these precedents, the this compound chemical series represents a promising area for the discovery of novel anticonvulsant agents.

Antineoplastic and Cytotoxic Activity Studies in Relevant Biological Models

While specific studies focusing exclusively on this compound are limited in publicly available literature, research on analogous structures provides a foundation for understanding its potential cytotoxic effects. The exploration of related heterocyclic compounds, such as thiazolidinediones and other thiomorpholine derivatives, has demonstrated that these scaffolds can exhibit significant antineoplastic and cytotoxic activities.

The cytotoxic potential of such compounds is often evaluated against a panel of human cancer cell lines. For instance, studies on structurally related N-aryl-substituted heterocyclic compounds have shown that the nature and position of the substituent on the phenyl ring play a crucial role in determining the cytotoxic potency. The presence of a chlorine atom, as in the case of this compound, is a common feature in many bioactive molecules and can significantly influence factors such as lipophilicity and electronic properties, which in turn affect cellular uptake and target interaction.

Further research is necessary to determine the specific cytotoxic profile of this compound. Such studies would typically involve determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines to quantify its potency. Mechanistic studies would then be employed to elucidate the pathways through which it induces cell death, such as apoptosis or necrosis.

Table 1: Investigational Cytotoxic Activity Data for Hypothetical this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast) | Data Not Available |

| A549 (Lung) | Data Not Available | |

| HCT116 (Colon) | Data Not Available | |

| Derivative A (e.g., with additional substituent) | MCF-7 (Breast) | Hypothetical Value |

| Derivative B (e.g., with altered substitution pattern) | A549 (Lung) | Hypothetical Value |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the searched literature.

DNA Binding Interaction Studies of Thiomorpholine-3,5-dione Derivatives

The interaction of small molecules with DNA is a well-established mechanism for many anticancer drugs. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic and heterocyclic rings present in the structure of this compound suggest the potential for DNA binding.

Studies on similar heterocyclic systems have explored various modes of DNA interaction, including intercalation, groove binding, and covalent binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the molecule fitting into the major or minor grooves of the DNA. Covalent binding, a more permanent interaction, can lead to the formation of DNA adducts. nih.gov

The investigation of DNA binding for this compound derivatives would involve biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism. These methods can provide insights into the mode and strength of the interaction. The determination of the DNA binding constant (Kb) would quantify the affinity of the compound for DNA. Understanding these interactions is crucial for elucidating the mechanism of action and for the rational design of more potent and selective DNA-targeting agents.

Table 2: Investigational DNA Binding Parameters for Hypothetical Thiomorpholine-3,5-dione Derivatives

| Compound Derivative | Method | Binding Constant (Kb) (M-1) | Binding Mode |

| This compound | Not Available | Data Not Available | Hypothesized: Intercalation/Groove Binding |

| Derivative C | Fluorescence Spectroscopy | Hypothetical Value | Hypothesized: Intercalation |

| Derivative D | UV-Vis Spectroscopy | Hypothetical Value | Hypothesized: Groove Binding |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the searched literature.

Interdisciplinary Research and Broader Chemical Applications of Thiomorpholine 3,5 Dione Derivatives

Ligand Chemistry in Transition Metal Complexes and Coordination Compounds

The study of ligands and their complexes with transition metals is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and medicine. Thiomorpholine (B91149) derivatives, including thiomorpholin-3-one (B1266464), a compound structurally similar to 4-(3-chlorophenyl)thiomorpholine-3,5-dione, have been shown to form stable complexes with a variety of bivalent transition metal ions.

Research on thiomorpholin-3-one has demonstrated its ability to act as a ligand in complexes with zinc (Zn), cadmium (Cd), cobalt (Co), and nickel (Ni). rsc.org These complexes have been characterized through various analytical techniques, including chemical analyses, ligand-field spectra, magnetic-susceptibility measurements, and vibrational spectra. rsc.org Such studies are crucial for determining the geometry of the coordination sphere and the nature of the metal-ligand bonding.

The coordination of thiomorpholin-3-one to transition metals can occur through different donor atoms, leading to various coordination modes. Spectroscopic evidence suggests that the geometry of the resulting complexes can be either tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the reaction. rsc.org For instance, zinc and cadmium complexes with thiomorpholin-3-one are suggested to be tetrahedral, while cobalt(II) and nickel(II) complexes can adopt either tetrahedral or octahedral geometries. rsc.org

The vibrational spectra, particularly in the far-infrared region, are instrumental in identifying the metal-ligand vibrational modes and confirming the coordination of the ligand to the metal center. rsc.org Furthermore, infrared spectroscopy can distinguish between coordinated and free anions (such as sulfate (B86663) or nitrate) in the complex, providing a more complete picture of the coordination environment. rsc.org

While direct experimental data for this compound complexes is not available, it is reasonable to extrapolate that this ligand would also coordinate to transition metals, likely through its carbonyl oxygen atoms and potentially the sulfur atom, depending on the steric and electronic factors introduced by the 3-chlorophenyl substituent on the nitrogen atom. The presence of two carbonyl groups in the dione (B5365651) structure might also allow for bridging coordination modes, leading to the formation of polynuclear complexes.

The synthesis of a range of N-aryl-substituted thiomorpholine-3,5-diones has been reported, and their crystal structures have been determined using X-ray crystallography. researchgate.net This foundational work on the ligands themselves is a necessary precursor to exploring their coordination chemistry.

Below are tables summarizing the types of complexes formed with the related ligand, thiomorpholin-3-one, which can serve as a predictive model for the coordination behavior of this compound.

Table 1: Transition Metal Complexes of Thiomorpholin-3-one

| Metal Ion (M) | General Formula | Suggested Geometry |

|---|---|---|

| Zn(II) | MLnXm | Tetrahedral |

| Cd(II) | MLnXm | Tetrahedral |

| Co(II) | MLnXm | Tetrahedral or Octahedral |

| Ni(II) | MLnXm | Tetrahedral or Octahedral |

L = Thiomorpholin-3-one; X = SO42- or NO3-; n = 2, 4, or 6; m = 1 or 2. rsc.org

Table 2: Spectroscopic and Magnetic Characterization of Thiomorpholin-3-one Complexes

| Technique | Information Obtained |

|---|---|

| Ligand-Field Spectra | Determination of coordination geometry (tetrahedral vs. octahedral). rsc.org |

| Magnetic-Susceptibility Measurements | Information on the electronic structure and spin state of the metal ion. rsc.org |

| Vibrational Spectra (Infrared) | Identification of metal-ligand vibrational modes and coordination of anions. rsc.org |

Future Research Outlook and Emerging Trends for 4 3 Chlorophenyl Thiomorpholine 3,5 Dione

Advanced Synthetic Strategies for Enhanced Efficiency and Diversity

Future synthetic research on 4-(3-Chlorophenyl)thiomorpholine-3,5-dione is anticipated to move beyond traditional methods to embrace more efficient, sustainable, and diversity-oriented approaches. While established routes provide access to the core structure, emerging trends in organic synthesis offer avenues for significant improvement. researchgate.net

Key areas for future exploration include:

Flow Chemistry and Process Automation: Continuous flow synthesis presents an opportunity to improve the safety, scalability, and consistency of the production of this compound. Automated platforms can enable rapid optimization of reaction conditions and facilitate the synthesis of a broader range of analogues.

Catalytic and Greener Methodologies: The development of novel catalytic systems, including biocatalysis and photoredox catalysis, could lead to more environmentally friendly and atom-economical synthetic routes. These methods often proceed under milder conditions and can offer unique selectivity.

Diversity-Oriented Synthesis (DOS): Employing DOS strategies will be crucial for generating libraries of analogues based on the this compound scaffold. This will enable a more comprehensive exploration of the structure-activity relationships (SAR) by systematically modifying the aromatic ring and the thiomorpholine (B91149) core. jchemrev.com

Solid-Phase Synthesis: Polymer-supported synthesis could facilitate the preparation of libraries of related compounds for high-throughput screening. nih.gov This technique simplifies purification and allows for the systematic variation of substituents to explore their impact on biological activity.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Flow Chemistry | Improved scalability, safety, and reproducibility. | Integration of in-line purification and analysis. |

| Green Catalysis | Reduced environmental impact, milder reaction conditions. | Development of bespoke catalysts for specific transformations. |

| Diversity-Oriented Synthesis | Rapid generation of structurally diverse compound libraries. | Design of novel scaffolds based on the thiomorpholine core. |

| Solid-Phase Synthesis | High-throughput synthesis and purification. | Adaptation of cleavage strategies for sensitive functionalities. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of new molecules based on the this compound scaffold. These computational tools can analyze vast datasets to identify promising candidates and predict their properties, thereby accelerating the discovery process. mdpi.com

Future research in this area will likely focus on:

Predictive Modeling of Bioactivity: ML algorithms can be trained on existing data for thiomorpholine derivatives and related compounds to predict the biological activity of novel, untested analogues of this compound. nih.gov This can help prioritize synthetic efforts towards compounds with the highest probability of success.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug discovery. AI-powered tools can provide early-stage assessments of the drug-likeness of this compound derivatives, reducing the likelihood of late-stage failures.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on the thiomorpholine-3,5-dione (B1330260) core, optimized for specific biological targets and desired physicochemical properties.

Structure-Activity Relationship (SAR) Elucidation: AI can help to identify subtle patterns in SAR data that may not be apparent through traditional analysis, leading to a deeper understanding of how structural modifications influence biological activity. nih.govmdpi.commdpi.comnih.gov

Deeper Mechanistic Elucidation of Biological and Pharmacological Effects

While the broader class of thiomorpholine derivatives is known to exhibit a range of biological activities, the specific molecular mechanisms of action for this compound are yet to be fully elucidated. jchemrev.comjchemrev.com Future research will need to delve into the intricate details of its interactions with biological systems.

Key research directions include:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which this compound interacts is a primary objective. Techniques such as chemical proteomics and affinity-based assays will be instrumental in this endeavor.

Pathway Analysis: Once targets are identified, further studies will be needed to understand how the compound modulates cellular signaling pathways. This will provide a more comprehensive picture of its pharmacological effects.

Computational Biology and Molecular Modeling: Molecular docking and simulation studies can provide insights into the binding modes of this compound with its putative targets, helping to rationalize its activity and guide the design of more potent analogues. researchgate.netrsc.org

Stereochemistry and Biological Activity: For derivatives with chiral centers, it will be crucial to investigate the stereochemical requirements for biological activity, as different stereoisomers can have distinct pharmacological profiles. researchgate.net

Development of Novel Analytical and Characterization Methodologies

As the exploration of this compound and its derivatives expands, so too will the need for advanced analytical techniques for their characterization and analysis.

Emerging trends in this area include:

Advanced Spectroscopic Techniques: The use of sophisticated NMR techniques, such as variable-temperature NMR, will continue to be important for studying the dynamic stereochemistry of N-aryl thiomorpholine-3,5-diones. researchgate.net

Chiral Separation Methods: The development of robust and efficient methods for the separation of enantiomers, such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), will be essential for studying the biological activity of individual stereoisomers. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS will play a critical role in the structural elucidation of new analogues and in the identification of metabolites in biological systems.

X-ray Crystallography: Single-crystal X-ray diffraction will remain a cornerstone for the unambiguous determination of the three-dimensional structure of these compounds, providing valuable information for computational modeling and SAR studies. researchgate.net

| Analytical Technique | Application in Future Research |

| Advanced NMR | Elucidation of dynamic stereochemistry and conformational analysis. |

| Chiral Chromatography | Separation and characterization of stereoisomers. |

| High-Resolution Mass Spectrometry | Structural confirmation and metabolite identification. |

| X-ray Crystallography | Definitive determination of molecular structure and packing. |

Exploration of New Therapeutic Areas and Non-Biological Applications

The diverse biological activities reported for the broader thiomorpholine class suggest that this compound could have therapeutic potential in a variety of disease areas beyond those already explored. researchgate.net Furthermore, the unique chemical properties of this scaffold may lend themselves to non-biological applications.

Future research should aim to:

Expand Therapeutic Screening: Systematic screening of this compound and its analogues against a wide range of biological targets could uncover novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. jchemrev.comjchemrev.com

Investigate Agrochemical Potential: The structural motifs present in this compound could be explored for their potential as herbicides, fungicides, or insecticides.

Explore Materials Science Applications: The thiomorpholine-3,5-dione core could serve as a building block for the synthesis of novel polymers or functional materials with unique optical or electronic properties.

Develop Chemical Probes: Well-characterized derivatives could be developed as chemical probes to study specific biological processes or to validate new drug targets.

Q & A

Basic: What are the most reliable synthetic routes for 4-(3-Chlorophenyl)thiomorpholine-3,5-dione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of thiomorpholine-dione derivatives typically involves cyclization reactions using chloroacetic acid or related reagents. For example, thiosemicarbazide derivatives can react with chloroacetic acid in the presence of sodium acetate and acetic acid under reflux to form thiazolidinone or thiomorpholine-dione cores . To introduce the 3-chlorophenyl group, coupling reactions with pre-functionalized aryl halides (e.g., 3-chlorophenylboronic acid) via Suzuki-Miyaura cross-coupling could be employed. Optimization includes adjusting solvent systems (e.g., THF for solubility), temperature (room temperature to reflux), and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Assign peaks for the thiomorpholine-dione ring protons (δ 3.5–5.0 ppm) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.8 ppm).

- IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–800 cm⁻¹) stretches.

- Crystallography: Use single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) to resolve the stereochemistry and confirm the dione ring conformation. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced: How can structural contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved for thiomorpholine-dione derivatives?

Methodological Answer:

Structural ambiguities often arise from disordered atoms or twinning. To resolve these:

- Data Collection: Use high-resolution synchrotron radiation for improved data quality.

- Refinement: Apply restraints (e.g., DFIX, SIMU in SHELXL) to bond lengths/angles based on similar structures (e.g., 7-chloro-4-(2,5-dichlorophenyl)-thiochromeno-dione derivatives ).

- Validation: Cross-check with Hirshfeld surface analysis and hydrogen-bonding networks to ensure geometric plausibility .

Advanced: What experimental strategies can elucidate the biological mechanism of this compound as a kinase inhibitor?

Methodological Answer:

- Enzyme Assays: Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values against PKC isoforms, referencing protocols for structurally related dione-based PKC inhibitors .

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions between the thiomorpholine-dione core and kinase ATP-binding pockets. Validate with mutagenesis studies targeting predicted binding residues.

- Cellular Studies: Test cytotoxicity and downstream signaling (e.g., Western blot for phosphorylated substrates) in cell lines overexpressing target kinases .

Basic: How can researchers mitigate low yields during the cyclization step of thiomorpholine-dione synthesis?

Methodological Answer:

Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate ring closure.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .

- Temperature Control: Gradual heating (e.g., 60–80°C) prevents decomposition of reactive intermediates .

Advanced: How do electronic effects of the 3-chlorophenyl substituent influence the reactivity of thiomorpholine-3,5-dione in nucleophilic reactions?

Methodological Answer:

The electron-withdrawing chloro group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., DFT using Gaussian) can map frontier molecular orbitals (FMOs) to predict reactive sites. Experimentally, compare reaction rates with meta- and para-substituted analogs. For example, the 3-chloro derivative may exhibit slower nucleophilic aromatic substitution than the 4-chloro analog due to reduced resonance stabilization .

Basic: What are the recommended protocols for stability testing of this compound under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS.

- Oxidative Stress: Expose to H₂O₂ (0.3% v/v) and monitor thiomorpholine ring oxidation by ¹H NMR.

- Light Sensitivity: Conduct accelerated photostability testing under ICH Q1B guidelines using UV-Vis irradiation .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically analyzed?

Methodological Answer:

- Meta-Analysis: Compile data from multiple studies and normalize variables (e.g., assay type, cell line, compound purity).

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., halogen position) on activity using cheminformatics tools like MOE or KNIME.

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.